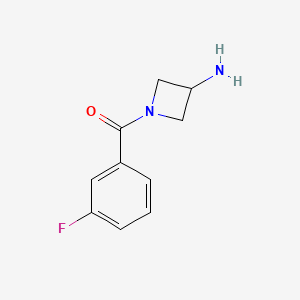

1-(3-Fluorobenzoyl)azetidin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

(3-aminoazetidin-1-yl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIFSIPWSUZTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Chemical Transformations of 1 3 Fluorobenzoyl Azetidin 3 Amine

Primary Synthetic Strategies for the Azetidin-3-amine (B9764) Scaffold

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore in medicinal chemistry. rsc.orgnih.gov Its synthesis, however, can be challenging due to inherent ring strain. rsc.org The construction of the azetidin-3-amine scaffold is a key step and can be achieved through various synthetic routes.

Ring-Closing Reactions to Form the Azetidine Ring

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This typically involves an intramolecular nucleophilic substitution (SN2) reaction where a nitrogen atom displaces a leaving group on a γ-carbon. nih.govfrontiersin.org For instance, γ-amino alcohols can be converted to azetidines by activating the hydroxyl group. organic-chemistry.org Another approach involves the treatment of γ-amino alcohol derivatives with thionyl chloride to form a chloroamine, which then undergoes base-induced ring closure. rsc.org

A notable ring-closing strategy is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which proceeds in high yields and tolerates various functional groups. nih.govfrontiersin.org This method provides a direct route to functionalized azetidines.

Ring contraction of larger rings, such as pyrrolidinones, also serves as a viable pathway to azetidines. A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can yield α-carbonylated N-sulfonylazetidines. acs.org This process is initiated by the nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular SN2 reaction to form the smaller azetidine ring. acs.org

Furthermore, [2+2] cycloaddition reactions represent a direct approach to the azetidine core. rsc.org For example, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, can be employed to construct functionalized azetidines. rsc.org

| Ring-Closing Strategy | Starting Material | Key Reagents/Catalysts | Product Type | Reference |

| Intramolecular SN2 | γ-Amino alcohol | Mesyl chloride, Base | Substituted Azetidine | nih.govfrontiersin.org |

| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | Functionalized Azetidine | nih.govfrontiersin.org |

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | Nucleophile, Base (e.g., K₂CO₃) | α-Carbonylated Azetidine | acs.org |

| [2+2] Photocycloaddition | Imine and Alkene | Photocatalyst (e.g., Ir(III) complex) | Functionalized Azetidine | rsc.org |

Stereoselective Approaches for Azetidin-3-amine Synthesis

The synthesis of enantiomerically pure azetidines is of significant interest for pharmaceutical applications. Stereoselectivity can be achieved through several methods, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

One common strategy involves starting from readily available chiral precursors, such as amino acids. For instance, (S)-N-tosyl-2-phenylglycine has been utilized as a starting material for the stereoselective synthesis of azetidine-derived glutamate (B1630785) and aspartate analogues. uchile.cl Natural amino acids serve as a convenient chiral pool for the synthesis of chiral azetidin-3-ones, which are versatile intermediates for azetidin-3-amines. nih.gov

Chiral auxiliaries, such as tert-butanesulfinamide, have proven effective in directing the stereochemical outcome of reactions. Chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, can be converted to chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Asymmetric catalysis offers another powerful tool for stereoselective azetidine synthesis. For example, a highly enantioselective [3+1]-cycloaddition of enoldiazoacetates with aza-ylides catalyzed by a chiral copper(I) complex can produce chiral donor-acceptor azetines, which are precursors to chiral 3-azetidinones. nih.gov Furthermore, stereoselective hydrogenation of an exocyclic double bond on an azetidine ring, often catalyzed by rhodium complexes, is a key step in the synthesis of certain stereoisomers. uchile.cl

| Stereoselective Method | Key Feature | Example Precursor/Catalyst | Outcome | Reference |

| Chiral Pool Synthesis | Use of enantiopure starting materials | Amino acids (e.g., (S)-N-tosyl-2-phenylglycine) | Enantiomerically enriched azetidines | uchile.clnih.gov |

| Chiral Auxiliary | Diastereoselective cyclization | Chiral tert-butanesulfinamide | Chiral azetidin-3-ones with high e.e. | nih.gov |

| Asymmetric Catalysis | Enantioselective bond formation | Chiral Copper(I)-sabox complex | Highly enantiopriched azetines | nih.gov |

| Diastereoselective Reduction | Stereocontrolled hydrogenation | Rhodium catalysts | Specific diastereomers of substituted azetidines | uchile.cl |

Functional Group Interconversions on the Azetidine Core

Once the azetidine ring is formed, functional group interconversions are often necessary to arrive at the desired azetidin-3-amine scaffold. A common precursor is azetidin-3-one, which can be converted to azetidin-3-amine via reductive amination. chemrxiv.org This transformation involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, followed by reduction of the resulting imine or enamine.

Another important precursor is azetidine-3-carboxylic acid. nih.gov The carboxylic acid group can be converted to an amine through transformations like the Curtius rearrangement. This involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine. The transformation of a bromo-substituted carbon center on the azetidine ring via nucleophilic substitution with nitrogen nucleophiles also provides a route to amino-functionalized azetidines. nih.gov

A direct method for synthesizing azetidine-3-amines involves the displacement of a suitable leaving group at the 3-position. For example, a mesylate group on the 3-position of an N-protected azetidinol (B8437883) can be displaced by an amine nucleophile. rsc.org

Introduction of the 3-Fluorobenzoyl Group

The final step in the synthesis of 1-(3-fluorobenzoyl)azetidin-3-amine is the formation of an amide bond between the nitrogen of the azetidine-3-amine scaffold and the carbonyl carbon of a 3-fluorobenzoyl moiety.

Acylation Reactions at the Azetidine Nitrogen

The most direct method for introducing the 3-fluorobenzoyl group is through the acylation of azetidin-3-amine with a 3-fluorobenzoyl derivative. Typically, 3-fluorobenzoyl chloride is used as the acylating agent. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. hud.ac.ukekb.eglibretexts.org The reaction between ethanoyl chloride and ethylamine, for example, is a violent reaction that produces a white solid product, ethylammonium (B1618946) chloride. libretexts.org

Alternatively, 3-fluorobenzoic acid can be coupled with azetidin-3-amine using a variety of peptide coupling reagents. nih.govnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (like DCC or EDC) often in combination with additives like HOBt or HOAt to suppress side reactions and improve efficiency. Another approach involves the use of reagents like TiCl₄ to mediate the direct condensation of carboxylic acids and amines. nih.gov The use of microflow reactors for amide bond formation allows for the rapid and strong activation of carboxylic acids, for instance with triphosgene, followed by a swift reaction with the amine, which can suppress side reactions like racemization. nih.gov

| Acylation Method | Reagents | Key Features | Reference |

| Acyl Chloride | 3-Fluorobenzoyl chloride, Base (e.g., Triethylamine) | Direct, often high-yielding; generates HCl byproduct. | hud.ac.uklibretexts.org |

| Carboxylic Acid Coupling | 3-Fluorobenzoic acid, Coupling Reagent (e.g., EDC/HOBt), Base | Mild conditions, suitable for sensitive substrates. | nih.govnih.gov |

| Titanium-mediated Condensation | 3-Fluorobenzoic acid, Amine, TiCl₄ | Direct condensation, good for a range of substrates. | nih.gov |

| Flow Chemistry | 3-Fluorobenzoic acid, Activating Agent (e.g., Triphosgene) | Rapid reaction times, suppressed side reactions. | nih.gov |

Coupling Methodologies for Aryl Fluorides in the Context of the Chemical Compound's Synthesis

While the primary route to this compound involves acylation, the synthesis of precursors could potentially involve coupling reactions of aryl fluorides. The carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds, making such couplings challenging. However, advancements in catalysis have enabled the use of aryl fluorides in cross-coupling reactions.

For instance, functionalized triarylphosphines can be synthesized through a mild fluoride-catalyzed phosphorus-carbon coupling of fluoroarenes and silylated phosphines. princeton.edu While not directly forming the amide bond of the target molecule, this illustrates the increasing viability of using fluoroarenes in synthetic chemistry. Such methodologies could be relevant in the synthesis of more complex analogues or precursors where the direct acylation approach is not feasible.

Derivatization of the Azetidin-3-amine Moiety

The azetidin-3-amine scaffold, a key component of this compound, is a valuable building block in medicinal chemistry. chemrxiv.orgnih.gov Its unique four-membered ring structure can impart desirable pharmacokinetic and toxicological properties to drug candidates. chemrxiv.orgrsc.org The derivatization of this moiety, both at the 3-amino position and on the azetidine ring itself, allows for the generation of diverse analogs with potentially improved biological activities.

Modifications at the Azetidine 3-Amino Position

The primary amino group at the 3-position of the azetidine ring is a prime site for chemical modification, enabling the introduction of a wide array of functional groups. This derivatization is crucial for exploring the structure-activity relationships (SAR) of compounds containing the azetidin-3-amine core.

One common approach involves the reaction of the amine with various electrophiles. For instance, acylation with different benzoyl chlorides can lead to a series of N-aroylazetidin-3-amines. A study on the synthesis of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas highlights a two-step process where isomeric fluorobenzoyl chlorides react with potassium thiocyanate (B1210189) to form isothiocyanates in situ, which are then treated with isomeric fluoroanilines. researchgate.net This methodology could be adapted to synthesize a variety of N-acyl derivatives of this compound.

Furthermore, the amino group can undergo reactions such as alkylation, arylation, and sulfonylation to introduce diverse substituents. The development of STAT3 inhibitors based on (R)-azetidine-2-carboxamide analogues demonstrates the importance of modifying the amine functionality to improve potency and physicochemical properties. acs.org

The reactivity of the amino group can also be harnessed for the construction of more complex heterocyclic systems. For example, 3-aminoazetidines are key intermediates in the synthesis of various biologically active compounds, including tachykinin antagonists. google.com

The table below summarizes various derivatization strategies at the azetidine 3-amino position.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl azetidines | researchgate.net |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl azetidines | nih.gov |

| Alkylation | Alkyl halides | N-Alkyl azetidines | nsf.gov |

| Aza-Michael Addition | α,β-Unsaturated esters | β-Amino acid derivatives | mdpi.com |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl/Aryl azetidines | chemrxiv.org |

Substitutions on the Azetidine Ring for Analog Generation

In addition to modifying the 3-amino group, substitutions on the azetidine ring itself offer another avenue for generating structural diversity and fine-tuning the properties of this compound analogs. These modifications can influence the conformation of the four-membered ring and the spatial orientation of the substituents, which can have a significant impact on biological activity.

One strategy for introducing substituents onto the azetidine ring is through the use of appropriately functionalized starting materials. For example, the synthesis of 3-fluoroazetidines has been achieved through a sequence involving bromofluorination of alkenyl azides, followed by reduction and cyclization. researchgate.net This approach allows for the site-selective introduction of fluorine, a common bioisostere in medicinal chemistry.

Another approach involves the functionalization of pre-formed azetidine rings. For instance, the synthesis of alkyl azetidines has been accomplished through photochemical modifications of azetidine-2-carboxylic acids. chemrxiv.org This method allows for the introduction of various alkyl groups at the 2-position of the azetidine ring.

The synthesis of azetidin-3-ones provides a versatile intermediate for introducing substituents at the 3-position. nih.gov These ketones can be subjected to a variety of transformations, such as Grignard reactions or reductive aminations, to install different functional groups.

The table below provides examples of synthetic methods for introducing substituents on the azetidine ring.

| Position of Substitution | Synthetic Method | Type of Substituent Introduced | Reference |

| 2-position | Photochemical modification of azetidine-2-carboxylic acids | Alkyl groups | chemrxiv.org |

| 3-position | From azetidin-3-ones | Various functional groups via ketone chemistry | nih.gov |

| 3-position | Bromofluorination of alkenyl azides and cyclization | Fluoro group | researchgate.net |

| 4-position | Intramolecular aminolysis of cis-3,4-epoxy amines | Hydroxyl group | frontiersin.orgnih.gov |

Exploration of Reaction Mechanisms and Reaction Kinetics for the Synthesis of this compound and its Analogs

Understanding the reaction mechanisms and kinetics involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions, improving yields, and scaling up production.

The synthesis of the core azetidin-3-amine structure can be achieved through various routes, each with its own mechanistic pathway. A straightforward, one-step synthesis of azetidine-3-amines has been reported, starting from a commercially available, bench-stable material. chemrxiv.orgnih.gov This method proceeds in moderate-to-high yield with secondary amines and moderate-to-low yield with primary amines, suggesting that the nucleophilicity of the amine plays a key role in the reaction rate. chemrxiv.orgnih.gov

Another approach involves the intramolecular aminolysis of epoxides. For instance, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines affords azetidines in high yields. frontiersin.orgnih.gov The reaction is believed to proceed through the activation of the epoxide by the Lewis acid catalyst, followed by intramolecular nucleophilic attack by the amine. The regioselectivity of the ring-opening is a critical aspect of this mechanism.

The formation of the amide bond between the 3-fluorobenzoyl group and the azetidin-3-amine moiety typically proceeds through a nucleophilic acyl substitution mechanism. The kinetics of this reaction would be influenced by the reactivity of the acylating agent (e.g., 3-fluorobenzoyl chloride) and the nucleophilicity of the azetidin-3-amine.

A plausible mechanism for a related three-component reaction to form N-(hetero)aryl-4,5-unsubstituted pyrroles involves the initial formation of an imine intermediate, which then tautomerizes to an enamine. beilstein-journals.org This enamine then reacts with an activated species to generate the final product. beilstein-journals.org While not directly applicable to the synthesis of the target compound, this illustrates the complexity of mechanistic pathways in related heterocyclic synthesis.

The table below outlines key mechanistic features and kinetic considerations for the synthesis of the azetidine core and its subsequent acylation.

| Synthetic Step | Plausible Mechanism | Key Kinetic Factors | Reference |

| Formation of Azetidin-3-amine | Nucleophilic substitution | Nucleophilicity of the amine, nature of the leaving group | chemrxiv.orgnih.gov |

| Formation of Azetidin-3-amine | Lewis acid-catalyzed epoxide ring-opening | Concentration of catalyst, temperature, substrate structure | frontiersin.orgnih.gov |

| Amide Bond Formation | Nucleophilic acyl substitution | Reactivity of acylating agent, nucleophilicity of the amine | researchgate.net |

Systematic Structural Modifications of the 3-Fluorobenzoyl Group

The 3-fluorobenzoyl moiety is a critical component for the biological activity of this class of compounds. Its electronic properties and substitution pattern significantly influence molecular interactions with biological targets.

In a series of STAT3 inhibitors featuring an azetidine core, the placement of substituents on the benzoyl ring was explored. While a comprehensive comparison of all fluorine positional isomers is not detailed, the data consistently highlights the importance of the substitution pattern for activity. For instance, in related inhibitor classes, moving a key substituent from one position to another can drastically alter potency, underscoring the sensitivity of the target's binding pocket to the electronic and steric environment of the benzoyl ring.

Studies on other scaffolds have shown that fluorine substitution can enhance potency through specific, favorable interactions. For example, a 3-fluorophenyl group has been observed to improve inhibitory activity by participating in C-F···C=O interactions with the protein backbone. Furthermore, strategic placement of fluorine, such as at the para-position, has been shown to enhance metabolic stability while maintaining strong potency in various compound series.

The table below illustrates the impact of various substitutions on the benzoic acid moiety in a series of azetidine-based STAT3 inhibitors, demonstrating the sensitivity of the target to these modifications.

| Compound | R Group (Benzoic Acid Moiety) | STAT3 Inhibition IC₅₀ (µM) |

|---|---|---|

| Analog 1 | 2-OH | 0.52 |

| Analog 2 | 2-OH, 5-NO₂ | 0.58 |

| Analog 3 | 2-OH, 5-Cl | 0.66 |

| Analog 4 | H (Unsubstituted) | >10 |

| Analog 5 | 4-OH | >10 |

Data derived from studies on (R)-azetidine-2-carboxamide analogues of BP-1-102. nih.govacs.org

Bioisosteric replacement is a key strategy in drug design used to improve a compound's properties by substituting one functional group with another that has similar physical or chemical characteristics. wikipedia.orgnih.gov Replacing the benzoyl group, or more specifically the amide bond it forms, can enhance metabolic stability, alter pharmacokinetics, or improve target affinity. nih.gov

Non-classical bioisosteres, which can be structurally different but mimic the spatial arrangement and electronic properties of the original group, are often employed. nih.gov For the amide functionality inherent in the benzoyl group connection, common bioisosteric replacements include heterocyclic rings such as oxadiazoles, triazoles, and imidazoles. These rings can mimic the hydrogen bonding capabilities of the amide while offering greater metabolic stability.

For example, in the development of indomethacin (B1671933) analogs as AKR1C3 inhibitors, the carboxylic acid function was successfully replaced with hydroxylated azoles like 3-hydroxyfurazan and 3-hydroxyl-N1-methyl-1,2,5-triazole. nih.gov This bioisosteric swap retained the desired biological activity, demonstrating the viability of such an approach. nih.gov Another potential replacement for the carbonyl group of the benzoyl moiety is a sulfonyl fluoride, which has emerged as a promising scaffold in drug discovery. nih.gov

The following table presents potential bioisosteric replacements for the benzoyl-amide functionality and their general properties.

| Original Group | Potential Bioisostere | Rationale / Potential Advantages |

|---|---|---|

| Amide | 1,2,4-Oxadiazole | Metabolically stable, maintains key hydrogen bonding interactions. |

| Amide | 1,2,3-Triazole | Can improve metabolic stability and solubility; acts as a rigid linker. |

| Amide | Sulfonyl Fluoride | Acts as a covalent warhead or stable structural mimic. nih.gov |

| Carboxylic Acid | Hydroxylated Azole | Maintains acidic proton and key interactions while altering physicochemical properties. nih.gov |

Variations of the Azetidine Ring and Its Substituents

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry. rsc.orgrsc.org Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique, rigid conformation that lies between the more strained and reactive aziridines and the more flexible and unreactive pyrrolidines. rsc.org This conformational rigidity can lead to highly productive interactions with a protein binding site.

The size of the heterocyclic ring is a critical determinant of a compound's efficacy. While the rigidity of the azetidine ring can be advantageous, expanding the ring to a five-membered pyrrolidine (B122466) or a six-membered piperidine (B6355638) can alter the spatial orientation of substituents, which may lead to improved activity or selectivity.

In studies of STAT3 inhibitors, progression from a proline (pyrrolidine) linker to an azetidine linker led to the discovery of more potent compounds. nih.govacs.org Conversely, in other chemical series, expanding the azetidine ring to a pyrrolidine provided a more stable analog by relieving ring strain. In the development of lysyl-tRNA synthetase inhibitors, increasing the ring size of a cycloalkyl substituent from cyclopentyl to cyclohexyl and then to cycloheptyl progressively improved enzymatic potency, suggesting an optimal filling of a hydrophobic pocket. acs.org This highlights that the ideal ring size is highly context-dependent, relying on the specific topology of the target's binding site.

As with most biologically active molecules, the stereochemistry of substituted azetidines is paramount. Chiral centers on the azetidine ring dictate the three-dimensional arrangement of the appended functional groups, which in turn governs the precise interactions with the biological target.

The synthesis of stereochemically defined azetidine building blocks is essential for exploring SAR. acs.org A compelling example is found in a series of (R)-azetidine-2-carboxamide STAT3 inhibitors. acs.org The study demonstrated a clear stereochemical preference, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. acs.org Furthermore, moving the carboxamide substituent from the 2-position to the 3-position of the azetidine ring resulted in a complete loss of activity, emphasizing the critical importance of both stereochemistry and the precise positioning of substituents on the ring. acs.org

| Compound | Stereochemistry / Isomer | STAT3 Inhibition IC₅₀ (µM) |

|---|---|---|

| Analog 6 | (R)-azetidine-2-carboxamide | 0.52 |

| Analog 7 | (S)-azetidine-2-carboxamide | 2.22 |

| Analog 8 | azetidine-3-carboxamide | >10 |

Data derived from studies on azetidine-based STAT3 inhibitors. acs.org

Role of the Amine Linker and Terminal Substituents on Pharmacological Profile

In the development of azetidine-based STAT3 inhibitors, it was found that analogs with a terminal carboxylic acid group showed potent activity in cell-free assays but had poor cellular activity. nih.govacs.org This was attributed to the charged nature of the carboxylate, which hinders membrane permeability. Converting the carboxylic acid to its corresponding methyl ester resulted in improved cellular potency, demonstrating that masking a polar group can enhance bioavailability. nih.govacs.org

Similarly, in a series of LysRS inhibitors, capping an unsubstituted nitrogen on the scaffold to reduce the number of hydrogen bond donors (HBDs) was explored. acs.org The addition of a methyl group, however, led to a reduction in potency, indicating a delicate balance between improving physicochemical properties and maintaining crucial interactions for biological activity. acs.org The design of the linker itself is also crucial, as different linker conformations can alter how the key binding elements of the molecule are presented to the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Series

As of the current date, there are no specific QSAR models or predictive analytics data available in the public domain for the this compound series. The development of such models would require a dedicated research effort involving the synthesis of a diverse set of analogs and the determination of their biological activities against a specific target.

A hypothetical QSAR study for this series would likely involve the generation of various molecular descriptors for each analog. These descriptors would capture the electronic effects of the fluorine substituent on the benzoyl ring, the conformational flexibility of the azetidine ring, and the properties of the amine group.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Hammett constants (σ), Dipole moment, Partial charges | Modulating the strength of interactions with the target protein. |

| Steric/Topological | Molecular weight, Molar refractivity, Connolly surface area | Influencing the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP, Water-accessible surface area | Affecting membrane permeability and hydrophobic interactions with the target. |

| 3D Descriptors | 3D-MoRSE descriptors, WHIM descriptors | Describing the three-dimensional shape and properties of the molecule. |

Once a statistically significant QSAR model is developed, it could be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent and targeted analogs.

Identification of Putative Biological Targets

There is no available scientific literature identifying or suggesting putative biological targets for this compound. This includes a lack of information on its potential interactions with enzymes, receptors, or its role in protein-protein interactions.

Enzyme Inhibition or Activation Kinetics

No data from in vitro studies on non-human sources have been found regarding the enzyme inhibition or activation kinetics of this compound. Therefore, kinetic parameters such as IC₅₀, Kᵢ, or k_inact are not available.

Receptor Binding Affinity and Selectivity Profiling

Information on the in vitro receptor binding affinity and selectivity of this compound for any non-human receptor is not present in the public domain. Binding constants (e.g., Kᵢ, Kd) and functional assay data (e.g., EC₅₀, IC₅₀) are unknown.

Cellular Pathway Modulation Studies

There are no published studies on the effects of this compound on cellular pathways in non-human cell lines. Research detailing its impact on signaling cascades or gene expression has not been identified.

Hypothesized Research Avenues for 1 3 Fluorobenzoyl Azetidin 3 Amine Derivatives

The combination of the structurally significant azetidine (B1206935) core and the bio-enhancing 3-fluorobenzoyl moiety in 1-(3-Fluorobenzoyl)azetidin-3-amine presents a compelling case for the exploration of its derivatives in various therapeutic areas. Based on the known activities of related compounds, several research avenues can be hypothesized:

Antimicrobial Agents: Given the established antibacterial and antifungal properties of both azetidine-containing compounds and fluorobenzoyl derivatives, synthesizing and screening a library of this compound derivatives against a panel of pathogenic bacteria and fungi is a logical next step. nih.govresearchgate.netnih.gov

Anticancer Therapeutics: The azetidine scaffold is present in anticancer agents, and fluorine substitution is a common strategy in the design of oncology drugs. nih.gov Therefore, investigating the antiproliferative activity of novel derivatives against various cancer cell lines could yield promising results.

CNS-Targeted Agents: The constrained nature of the azetidine ring makes it a suitable scaffold for developing ligands for central nervous system (CNS) targets, where selectivity is often a major challenge. nih.gov The impact of the 3-fluorobenzoyl group on properties like blood-brain barrier permeability would be a key area of investigation.

Enzyme Inhibitors: The rigid framework of the azetidine core can be exploited to design specific inhibitors for a variety of enzymes implicated in disease. The 3-fluorobenzoyl group can contribute to binding affinity and metabolic stability.

Overview of Research Strategies and Methodological Approaches for the Chemical Compound

The investigation of 1-(3-Fluorobenzoyl)azetidin-3-amine and its derivatives will involve a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and biological screening.

A primary focus will be on the development of efficient and scalable synthetic routes to a diverse library of derivatives. This will likely involve modifying the amine group of the azetidine (B1206935) ring and potentially introducing further substitutions on the benzoyl ring. Modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, could be employed to accelerate the synthesis of these compound libraries. organic-chemistry.orgchemrxiv.org

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a crucial role in guiding the design of new derivatives. nih.gov These in silico approaches can help prioritize synthetic targets and predict their potential biological activity and pharmacokinetic properties, thereby streamlining the drug discovery process.

High-throughput screening (HTS) will be essential for evaluating the biological activity of the synthesized compound libraries against a range of therapeutic targets. lifechemicals.com Hits from these screens will then be subjected to more detailed pharmacological characterization to determine their potency, selectivity, and mechanism of action.

Pre Clinical Biological and Pharmacological Evaluation of 1 3 Fluorobenzoyl Azetidin 3 Amine Derivatives

In Vitro Cellular Activity Assessments

In vitro studies are the first step in understanding the pharmacological profile of a new chemical entity. These laboratory-based experiments utilize cell lines to assess the bioactivity of a compound at a cellular level. For the derivatives of 1-(3-Fluorobenzoyl)azetidin-3-amine, these assessments have spanned a wide range of potential therapeutic areas, from infectious diseases to cancer and inflammation.

The search for novel antimicrobial agents is a global health priority. Derivatives of this compound, particularly those incorporating the azetidine (B1206935) or fluorobenzoyl moieties, have been investigated for their efficacy against various pathogens.

A novel chitosan-azetidine derivative demonstrated notable antifungal activity against Aspergillus fumigatus, a common and often difficult-to-treat fungal pathogen. nih.gov The study reported a significant reduction in fungal mycelial growth, with an antifungal inhibitory index of 26.19%. nih.gov This suggests that the incorporation of an azetidine ring into a biopolymer backbone could be a promising strategy for developing new antifungal agents. nih.gov

In the realm of antibacterial research, fluorobenzoylthiosemicarbazides, which share the fluorobenzoyl group with our compound of interest, have shown activity against Gram-positive bacteria. mdpi.com Specifically, trifluoromethyl derivatives were effective against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. mdpi.com Similarly, certain azetidin-2-one (B1220530) analogues have demonstrated good to moderate anti-tubercular activity, with some compounds exhibiting MIC values as low as 0.78 μg/mL against Mycobacterium tuberculosis. medwinpublishers.com The introduction of a chloro substitution on these azetidin-2-one derivatives was found to enhance their antimycobacterial activity. medwinpublishers.com Other studies have also highlighted the antibacterial potential of azetidin-2-one derivatives containing benzoyl pyrazoline. researchgate.net

The antiparasitic activity of azetidine derivatives has also been a subject of investigation. Bicyclic azetidines have emerged as a promising new class of antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. nih.govacs.org One such derivative, BRD3914, was found to be potent in vitro against a multidrug-resistant strain of P. falciparum (Dd2 strain), with an EC50 of 13 nM. nih.gov Further studies confirmed this potent in vitro activity (EC50 = 15 nM) and also showed low cytotoxicity to human cell lines. acs.org In a similar vein, N-acylated furazan-3-amine derivatives have shown promise as antiplasmodial agents, with their activity being highly dependent on the nature of the acyl moiety. nih.gov

Table 1: Antimicrobial Activity of this compound Derivatives and Analogues

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Chitosan-azetidine derivative | Aspergillus fumigatus | Antifungal inhibitory index of 26.19% | nih.gov |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria (including MRSA) | MICs ranging from 7.82 to 31.25 μg/mL | mdpi.com |

| Azetidin-2-one analogues | Mycobacterium tuberculosis | MIC values as low as 0.78 μg/mL | medwinpublishers.com |

| Bicyclic azetidine (BRD3914) | Plasmodium falciparum (Dd2 strain) | EC50 of 13-15 nM | nih.govacs.org |

| N-acylated furazan-3-amines | Plasmodium falciparum | Promising antiplasmodial activity | nih.gov |

The development of new anticancer drugs is a continuous effort in medicinal chemistry. Various derivatives containing the fluorobenzoyl or azetidine structural motifs have been evaluated for their cytotoxic effects on cancer cell lines.

Fluorinated heterocycles, in general, have attracted significant attention for their potential as anticancer agents. nih.gov For instance, fluorinated benzo-fused 1,3-diazoles and 1,2,3-triazoles have demonstrated cytotoxicity towards laryngeal epidermoid carcinoma (Hep2) cells, with IC50 values ranging from 2.2 to 26.4 µM, while being nontoxic to normal cells. researchgate.net This highlights the potential of fluorine substitution in enhancing anticancer activity and selectivity. nih.govresearchgate.net

Derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have shown significant cell growth inhibitory activity across a broad range of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium. nih.govresearchgate.net Similarly, 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl (B12655295) substituent have exhibited anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The cytotoxic potential of azetidin-2-one derivatives has also been noted, with some showing efficacy against MCF-7 breast cancer cell lines. nih.gov

More complex structures incorporating these motifs have also been synthesized and tested. Fluorescein-(substituted)isatin hybrids were found to have improved cytotoxicity against breast (MCF-7), cervical (HeLa), colon (HCT-16), and liver (HepG2) cancer cell lines. digitellinc.com Furthermore, new 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cells at concentrations below 10 µM. mdpi.com

Table 2: Anticancer Activity of this compound Derivatives and Analogues

| Compound Class | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| Fluorinated benzo-fused 1,3-diazoles/1,2,3-triazoles | Laryngeal epidermoid carcinoma (Hep2) | IC50 = 2.2–26.4 µM | researchgate.net |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver, breast, colon, gastric, endometrial | Significant cell growth inhibition | nih.govresearchgate.net |

| Azetidin-2-one derivatives | Breast (MCF-7) | Cytotoxic | nih.gov |

| Fluorescein-(substituted)isatin hybrids | Breast (MCF-7), Cervical (HeLa), Colon (HCT-16), Liver (HepG2) | Improved cytotoxicity | digitellinc.com |

| 1,2,3-Triazole-amino acid conjugates | Breast (MCF7), Liver (HepG2) | Significant antiproliferative activity (<10 µM) | mdpi.com |

Chronic inflammation is a hallmark of many diseases, making the discovery of new anti-inflammatory agents a key research area. In vitro models provide a valuable tool for the preliminary screening of compounds with potential anti-inflammatory activity.

New azetidin-2-one derivatives of ferulic acid have been assessed for their anti-inflammatory effects using in vitro assays such as the inhibition of bovine serum albumin denaturation and the stabilization of human red blood cell membranes. researchgate.net The results indicated that a derivative with a 4-fluoro substitution was the most active, with an anti-denaturation activity comparable to the standard drug diclofenac. researchgate.net This suggests that the azetidin-2-one scaffold, when combined with other pharmacologically active molecules like ferulic acid, can yield potent anti-inflammatory compounds. researchgate.net

Other studies have also pointed to the anti-inflammatory potential of azetidin-2-one analogues. medwinpublishers.com The ability of these compounds to inhibit PLA2 is one of the proposed mechanisms for their anti-inflammatory action. medwinpublishers.com Furthermore, novel NSAID derivatives have been synthesized and evaluated, with some compounds reducing paw edema by up to 59% in in vivo models, which is often preceded by in vitro screening. nih.gov

Table 3: Anti-inflammatory Activity of this compound Derivatives and Analogues

| Compound Class | In Vitro Assay | Activity | Reference |

|---|---|---|---|

| Azetidin-2-one derivatives of ferulic acid | Bovine serum albumin denaturation | Activity comparable to diclofenac | researchgate.net |

| Azetidin-2-one derivatives of ferulic acid | Human red blood cell membrane stabilization | Protection capacity comparable to diclofenac | researchgate.net |

| Azetidin-2-one analogues | PLA2 inhibition | Implied anti-inflammatory potential | medwinpublishers.com |

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Therefore, compounds with antioxidant properties are of significant therapeutic interest.

Several in vitro assays are commonly used to determine the antioxidant capacity of chemical compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A derivative of azetidine-2-one demonstrated significant scavenging activity against the DPPH free radical, with a maximum percentage scavenging effect of 85% at a concentration of 25 μg/mL. jmchemsci.com Similarly, new azetidin-2-one derivatives of ferulic acid have been evaluated, with a 4-fluoro substituted compound showing the most potent antioxidant effect, comparable to that of ascorbic acid. researchgate.net

The antioxidant potential is not limited to the azetidine moiety. Fluorinated pyrano-nucleoside analogues have been shown to protect DNA from strand breaking induced by peroxyl radicals. nih.gov Thiazole derivatives have also been screened for their in vitro antioxidant properties, with some compounds showing potent activity. researchgate.net Furthermore, benzimidazolehydrazone derivatives have been assessed using DPPH, FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) methods, with some showing promising antioxidant capacity. nih.gov

Table 4: Antioxidant Activity of this compound Derivatives and Analogues

| Compound Class | In Vitro Assay | Activity | Reference |

|---|---|---|---|

| Azetidine-2-one derivative | DPPH radical scavenging | 85% scavenging at 25 μg/mL | jmchemsci.com |

| Azetidin-2-one derivatives of ferulic acid | DPPH and ABTS radical scavenging | Activity comparable to ascorbic acid | researchgate.net |

| Fluorinated pyrano-nucleoside analogues | Peroxyl radical-induced DNA strand scission | Protective effect on DNA | nih.gov |

| Thiazole derivatives | Not specified | Potent antioxidant activity | researchgate.net |

| Benzimidazolehydrazone derivatives | DPPH, FRAP, ORAC | Promising antioxidant capacity | nih.gov |

The central nervous system (CNS) is a complex and highly regulated system, and compounds that can modulate its activity are of great interest for the treatment of neurological and psychiatric disorders. In vitro models are essential for identifying the specific molecular targets of potential neuropharmacological agents.

Derivatives containing a piperidine (B6355638) ring, which is structurally related to azetidine, have been extensively studied for their interaction with dopamine (B1211576) receptors. Benzyloxy piperidine-based compounds have been identified as potent and selective dopamine D4 receptor antagonists. chemrxiv.org One such compound with a 3-fluorobenzyl group showed good activity with a Ki of 205.9 nM and was selective against other dopamine receptors. chemrxiv.org Other N-benzylpiperidine analogues have also been found to have a high affinity for the dopamine transporter (DAT). nih.gov

Azetidine derivatives themselves have been evaluated as potential neuropharmacological agents. For instance, they have been investigated as conformationally constrained GABA or beta-alanine (B559535) analogs for their potency as GABA-uptake inhibitors. nih.gov Azetidin-2-ylacetic acid derivatives with lipophilic residues showed the highest potency at the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov

A particularly relevant finding is the evaluation of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which contains the 3-fluorobenzoyl moiety. This compound was identified as a remarkable MAO-B inhibitor with a competitive mode of inhibition (Ki = 94.52 nM) and high selectivity, making it a promising lead for further optimization in the context of neurodegenerative diseases like Parkinson's. nih.gov

Table 5: Neuropharmacological Activity of this compound Derivatives and Analogues

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Benzyloxy piperidine derivatives | Dopamine D4 receptor | Antagonist activity (Ki = 205.9 nM for a 3-fluorobenzyl derivative) | chemrxiv.org |

| N-Benzylpiperidine analogues | Dopamine transporter (DAT) | High binding affinity | nih.gov |

| Azetidin-2-ylacetic acid derivatives | GAT-1 transporter | IC50 values of 2.01-2.83 µM | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Competitive inhibitor (Ki = 94.52 nM) | nih.gov |

In Vivo Pharmacological Investigations in Non-human Animal Models

The in vivo antimalarial activity of the bicyclic azetidine derivative BRD3914 has been evaluated in P. falciparum-infected humanized mice. The study demonstrated that four oral doses of the compound resulted in parasite clearance and a durable cure, with no recrudescence of the infection. acs.org This finding underscores the potential of azetidine derivatives as effective antimalarial agents.

Zebrafish embryos have also been utilized as a model system for screening azetidine derivatives for potential biological effects. researchgate.net This assay allows for the rapid assessment of developmental toxicity and other phenotypic changes, providing an early indication of a compound's in vivo activity. researchgate.net

In the context of metabolic diseases, 2-aminobenzothiazole (B30445) derivatives have been evaluated in a rat model of type 2 diabetes. mdpi.com After four weeks of oral administration, these compounds were able to reduce blood glucose levels and improve the lipid profile, suggesting their potential as future antidiabetic agents. mdpi.com

These in vivo studies, while not directly on this compound, provide a strong rationale for the further development of its derivatives, demonstrating that the core scaffolds can exhibit significant pharmacological activity in complex biological systems.

Proof-of-Concept Studies in Relevant Animal Models (e.g., infection models, disease models)

The therapeutic potential of this compound derivatives has been investigated in a range of animal models, demonstrating their potential efficacy in various disease contexts.

In the realm of oncology, a novel series of (R)-azetidine-2-carboxamide analogues, which share a core azetidine structure, have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govacs.org Certain derivatives demonstrated significant cellular activity against breast tumor cells that harbor aberrantly active STAT3, leading to the inhibition of cell growth, suppression of STAT3 target gene expression, and induction of apoptosis. nih.govacs.org These findings position this class of azetidine compounds as promising candidates for further clinical development as anticancer agents, both as standalone therapies and in combination with existing chemotherapies like docetaxel (B913) or cisplatin. nih.govacs.org

Furthermore, the versatility of the azetidine scaffold is highlighted by the development of bicyclic azetidines targeting Plasmodium falciparum phenylalanyl-tRNA synthetase, a crucial enzyme for the parasite's survival. harvard.edu One such compound, BRD3914, which features a C3-arylated azetidine core, was evaluated in a P. falciparum-infected mouse model. The compound successfully cleared the parasitic infection and prevented its recurrence after four oral doses, resulting in a durable cure. harvard.edu This demonstrates a strong proof-of-concept for the use of azetidine-containing molecules in the treatment of malaria.

In the context of infectious diseases, particularly tuberculosis, a series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov These compounds were identified through a whole-cell phenotypic screen and have demonstrated the ability to inhibit mycobacterial growth by interfering with the biosynthesis of mycolic acid, a critical component of the bacterial cell envelope. nih.gov

While direct studies on this compound in sensitization models are not available, historical studies on related simple chemical compounds, such as p-chlorobenzoyl chloride, have shown that such molecules can induce sensitization in guinea pigs, leading to both skin lesions upon topical application and anaphylactic shock upon intravenous injection when conjugated to a carrier protein. medwinpublishers.com This suggests that the reactive nature of the benzoyl chloride moiety could be a factor to consider in the broader safety assessment of this chemical class.

Target Engagement and Biomarker Modulation in Animal Tissues

Confirming that a drug candidate interacts with its intended molecular target in a living organism is a crucial step in pre-clinical development. For derivatives of this compound, various studies have provided evidence of target engagement and modulation of relevant biomarkers in animal tissues.

In the context of cancer therapy, the discovery of potent azetidine-benzoxazole inhibitors of the receptor tyrosine kinase MerTK has included in vivo target engagement studies. acs.org One lead compound demonstrated the ability to potently engage the MerTK target in vivo and showed single-agent activity in a murine syngeneic tumor model, indicating a direct link between target inhibition and therapeutic effect. acs.org

For the STAT3 inhibiting azetidine amides, their efficacy in inhibiting tumor cell growth and inducing apoptosis in breast cancer models provides indirect but strong evidence of target engagement. nih.govacs.org The suppression of STAT3 target gene expression further corroborates that the observed anti-tumor effects are mediated through the intended molecular pathway. nih.govacs.org

A competitive activity-based protein profiling (ABPP) method has been described for measuring the binding of reversible inhibitors to their enzymatic targets in animal models. google.com This technique is particularly valuable for enzymes that lack well-defined biomarkers. While not yet applied specifically to this compound derivatives, this approach offers a powerful tool to quantify target engagement in vivo for this class of compounds in future studies. google.com

Comparative Biological Activity with Established Reference Compounds in Pre-clinical Models

To gauge the potential of a new therapeutic agent, its activity is often compared to that of established standard-of-care drugs in pre-clinical models.

In studies of azetidine analogues with antimicrobial properties, newly synthesized compounds were compared against standard antibacterial and antifungal drugs. For example, certain azetidine derivatives exhibited larger zones of inhibition against E. coli, S. aureus, and P. aeruginosa when compared to the standard drug ampicillin. nih.gov Similarly, some phenyl azetidine-2-one derivatives showed mild to moderate antifungal activity when compared to fluconazole. harvard.edu

Novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been investigated for their potential as antibiotic enhancers. One derivative, trans-11f, demonstrated modest antiviral activity against human coronavirus (229E) with an EC50 value of 45 µM, which was more potent than the reference drug ribavirin (B1680618) (EC50 = 112 µM). nih.gov

In the field of anticancer research, the newly developed azetidine-based STAT3 inhibitors have been shown to compare favorably to other known STAT3 inhibitors like napabucasin (B1676941) (BBI-608) and C188-9. nih.govacs.org The improved potency and cellular activity of these novel azetidine compounds highlight their potential as a significant advancement over existing investigational agents. nih.govacs.org

A series of 3-amino-2-azetidinone derivatives, developed as analogues of the natural anti-cancer agent combretastatin (B1194345) A4, exhibited potent anti-proliferative activity against a colon cancer cell line, with IC50 values in the nanomolar range, indicating high potency. nih.gov

The table below summarizes the comparative biological activity of various azetidine derivatives against reference compounds.

| Compound Class | Therapeutic Area | Test System | Observed Activity | Reference Compound(s) | Comparative Outcome |

| Azetidine Analogues | Antibacterial | Zone of Inhibition | Larger inhibition zones against E. coli, S. aureus, P. aeruginosa | Ampicillin | Superior activity observed. nih.gov |

| Phenyl azetidine-2-ones | Antifungal | Not specified | Mild to moderate activity | Fluconazole | Comparable to mildly inferior activity. harvard.edu |

| trans-3-methyl-4-fluorophenyl azetidinone | Antiviral (HCoV-229E) | Cell Culture | EC50 = 45 µM | Ribavirin | More potent than reference. nih.gov |

| Azetidine-based STAT3 Inhibitors | Anticancer | Cell Viability Assays | Improved potency and cellular activity | Napabucasin, C188-9 | Favorable comparison. nih.govacs.org |

| 3-amino-2-azetidinone derivatives | Anticancer (Colon) | Cell Proliferation Assay | IC50 values in the nanomolar range | Not specified | High potency demonstrated. nih.gov |

No Publicly Available Research Found for "this compound" Computational Studies

Following a comprehensive search of scientific literature and patent databases, no specific research was identified regarding the computational and cheminformatics approaches for the chemical compound this compound. The requested article, which was to be structured around detailed computational analyses including molecular docking, molecular dynamics simulations, pharmacophore modeling, QSAR, and de novo design, cannot be generated due to the absence of publicly available data on this particular molecule.

Searches for "this compound" in conjunction with terms such as "molecular docking," "molecular dynamics," "pharmacophore modeling," "QSAR," "de novo design," and "virtual screening" did not yield any relevant scholarly articles, publications, or patents. This indicates a lack of published research focusing on the specific computational and cheminformatics studies as outlined in the request.

While general information exists for related chemical structures and computational methodologies, the strict requirement to focus solely on this compound prevents the inclusion of such data. The generation of a scientifically accurate and informative article as per the detailed outline is contingent on the availability of specific research findings for this compound. Without any primary or secondary sources detailing its ligand-target interactions, conformational stability, or structure-activity relationships, the development of the requested content is not feasible.

Computational and Cheminformatics Approaches for 1 3 Fluorobenzoyl Azetidin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The methodology for such a computational investigation would typically involve optimizing the geometry of 1-(3-fluorobenzoyl)azetidin-3-amine using a selected functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost in studies of similar molecules.

Following geometry optimization, a frequency calculation would be performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. With a confirmed stable structure, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map is a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is crucial for predicting how the molecule will interact with other chemical species and biological targets.

While awaiting dedicated computational studies on this compound, the following tables illustrate the types of data that would be generated. The values presented are for illustrative purposes and are based on typical ranges observed for similar organic compounds.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | (Value in eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | (Value in eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | (Value in eV) |

| Dipole Moment | A measure of the overall polarity of the molecule. | (Value in Debye) |

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Description | Illustrative Value |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The ability of the molecule to attract electrons. | (Value in eV) |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | A measure of the molecule's resistance to change in its electron distribution. | (Value in eV) |

| Global Electrophilicity (ω) | ω = χ² / (2η) | An index that quantifies the electrophilic character of a molecule. | (Value in eV) |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. | (Value in eV⁻¹) |

Advanced Analytical Methodologies for Characterization of 1 3 Fluorobenzoyl Azetidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(3-Fluorobenzoyl)azetidin-3-amine. A combination of ¹H, ¹³C, ¹⁹F, and 2D-NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule.

Aromatic Region (δ 7.0-7.8 ppm): The 3-fluorobenzoyl group will display a complex multiplet pattern for the four aromatic protons. The fluorine atom at position 3 will cause characteristic splitting patterns for the adjacent protons.

Azetidine (B1206935) Ring Protons (δ 3.5-4.8 ppm): The protons on the azetidine ring will appear as multiplets in the downfield region due to the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group. libretexts.orgopenstax.orglibretexts.org The protons of the CH₂ groups attached to the amide nitrogen will likely be diastereotopic and show complex splitting.

Azetidine Methine Proton (δ 3.5-4.0 ppm): The proton on the carbon bearing the amine group (C3) will appear as a multiplet.

Amine Protons (δ 1.5-3.0 ppm): The primary amine (-NH₂) protons typically appear as a broad singlet. libretexts.orgpressbooks.pubopenstax.org Their chemical shift can vary with concentration and solvent, and they will exchange with D₂O, causing the signal to disappear, which is a key diagnostic test. libretexts.orgpressbooks.pubopenstax.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (δ ~165-175 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region of the spectrum. compoundchem.com

Aromatic Carbons (δ ~110-165 ppm): The six aromatic carbons will show distinct signals. The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹JCF coupling. acdlabs.com The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF). acdlabs.comchemicalbook.com

Azetidine Carbons (δ ~40-60 ppm): The carbons of the azetidine ring will be found in the aliphatic region, shifted downfield due to the attached nitrogen atoms. compoundchem.comwisc.edu The table below shows the predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| Amide Carbonyl | 168-172 | Typical range for tertiary amide carbonyls. compoundchem.com |

| Aromatic C-F | 160-164 (d, ¹JCF ≈ 240-250 Hz) | Strong deshielding and large one-bond C-F coupling. acdlabs.com |

| Aromatic C-CO | 135-139 | Quaternary carbon adjacent to the carbonyl group. |

| Aromatic CH | 114-132 | Range for fluorinated benzene (B151609) ring carbons, with smaller C-F couplings. chemicalbook.com |

| Azetidine CH₂-N(CO) | 50-60 | Deshielded by adjacent amide nitrogen. |

| Azetidine CH-NH₂ | 45-55 | Carbon bearing the primary amine. |

| Azetidine CH₂ | 40-50 | Other ring carbon. |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly specific for fluorine-containing compounds and provides a distinct signal for the fluorine atom. wikipedia.org

A single resonance is expected for the fluorine atom on the benzoyl group. Its chemical shift, typically in the range of -110 to -140 ppm (relative to CFCl₃), is sensitive to the electronic environment. alfa-chemistry.comnih.govucsb.edu The signal will be split by coupling to the ortho and meta protons on the aromatic ring. wikipedia.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and confirm the connectivity between the 3-fluorobenzoyl group and the azetidin-3-amine (B9764) moiety.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for this polar molecule and would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 195.09.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₂FN₂O). The theoretical exact mass for [M+H]⁺ is 195.0934.

Fragmentation Analysis: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways.

A primary fragmentation would likely be the loss of the aminomethyl group from the azetidine ring.

Cleavage of the amide bond would lead to the formation of the 3-fluorobenzoyl cation (m/z 123.02) and the protonated azetidin-3-amine fragment. researchgate.net

Other characteristic fragments would arise from the cleavage of the azetidine ring itself, a known fragmentation pathway for such structures. capes.gov.br

The table below summarizes the expected key ions in the mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 195.09 | [M+H]⁺ | Protonated parent molecule |

| 123.02 | [C₇H₄FO]⁺ | Cleavage of the amide C-N bond (Benzoyl cation) researchgate.net |

| 77.04 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation researchgate.net |

| 72.08 | [C₃H₈N₂]⁺ | Protonated azetidin-3-amine fragment |

| 56.05 | [C₃H₆N]⁺ | α-cleavage of the azetidine ring openstax.org |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. wpmucdn.com

N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-intensity sharp bands in the region of 3450-3250 cm⁻¹ (asymmetric and symmetric stretches). libretexts.orgopenstax.org

C=O Stretching: A strong, sharp absorption band for the tertiary amide carbonyl (C=O) group is expected around 1630-1680 cm⁻¹. spcmc.ac.inucla.edu The position of this band is influenced by the ring strain of the azetidine and the electronic effects of the benzoyl group.

C-N Stretching: The C-N stretching vibrations for the amine and amide groups will appear in the fingerprint region, typically between 1350-1000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: Medium intensity peaks for the aromatic ring C=C stretching will be observed in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ range.

The table below outlines the predicted significant IR absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium, Sharp (two bands) pressbooks.pubopenstax.org |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2980-2850 | C-H Stretch | Aliphatic (Azetidine) | Medium to Weak |

| 1680-1630 | C=O Stretch | Tertiary Amide | Strong, Sharp spcmc.ac.in |

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Variable ucla.edu |

| 1600, 1580, 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1350-1250 | C-N Stretch | Aromatic Amide | Strong |

| 1250-1000 | C-F Stretch | Aryl-Fluoride | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The analysis would confirm:

The precise bond lengths and angles of the strained azetidine ring.

The planarity of the amide bond.

The rotational angle (torsion angle) between the plane of the benzoyl group and the azetidine ring.

The puckering of the azetidine ring.

The detailed network of intermolecular interactions in the solid state, such as hydrogen bonding involving the primary amine group and the amide carbonyl oxygen.

Although no specific crystallographic data for this compound is available, analysis of related structures suggests that hydrogen bonding would be a dominant feature in its crystal packing.

Chromatographic Purity and Separation Techniques (HPLC, GC-MS) for Compound Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the most common method for analyzing this compound.

Stationary Phase: A C18 or a polar-embedded column would be suitable.

Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization of the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. thermofisher.com

Detection: UV detection at a wavelength around 254 nm would be appropriate due to the aromatic benzoyl chromophore.

Given the compound's polarity from the amine group, ion-pairing chromatography could also be employed to improve peak shape and retention. sigmaaldrich.comfishersci.com

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS may be challenging due to the compound's polarity and relatively high boiling point. Derivatization of the primary amine group, for example, through acylation, could be necessary to increase its volatility and thermal stability for successful GC analysis.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the compound's elemental composition, which is crucial for confirming its identity and purity. The analysis measures the percentage by weight of carbon, hydrogen, and nitrogen. The results are then compared to the theoretical values calculated from the molecular formula, C₁₀H₁₂FN₂O.

The table below shows the theoretical elemental composition.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 61.84 |

| Hydrogen | H | 6.23 |

| Fluorine | F | 9.78 |

| Nitrogen | N | 14.42 |

| Oxygen | O | 8.24 |

A successful synthesis and purification would yield experimental values within ±0.4% of these theoretical percentages, confirming the empirical formula of the compound.

Translational Research Perspectives and Future Development of 1 3 Fluorobenzoyl Azetidin 3 Amine Analogs

Identification of Novel Biological Targets for Further Investigation

The structural motifs present in 1-(3-Fluorobenzoyl)azetidin-3-amine suggest several potential biological targets for which its analogs could be potent inhibitors. The azetidine (B1206935) ring is a recognized pharmacophore in various bioactive compounds, and its derivatives have shown affinity for a range of enzymes and receptors. drugs.comnih.gov

One of the most promising areas of investigation for this class of compounds is the inhibition of dipeptidyl peptidases (DPPs), particularly DPP-4. DPP-4 inhibitors, also known as gliptins, are an established class of oral medications for the management of type 2 diabetes. wikipedia.orgnih.gov They function by preventing the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glucose control. wikipedia.orgnih.gov The azetidine core, especially when substituted with small, electron-withdrawing groups, has been identified as a key feature in several potent DPP-4 inhibitors. researchgate.netnih.gov The 3-amino group of this compound can mimic the N-terminal amine of natural peptide substrates, while the fluorobenzoyl group can engage in favorable interactions within the enzyme's active site.

Another compelling target for analogs of this compound is the cysteine protease, Cathepsin C. Cathepsins are involved in various physiological and pathological processes, and their inhibition is a therapeutic strategy for inflammatory diseases and certain cancers. nih.gov Specifically, inhibitors of Cathepsin C have shown potential in treating conditions characterized by excessive neutrophil activity. The electrophilic nature of the carbonyl group in the fluorobenzoyl moiety, combined with the specific geometry imposed by the azetidine ring, could lead to potent and selective inhibition of this enzyme.

Further screening of a library of this compound analogs against a panel of enzymes and receptors could uncover additional, unanticipated biological targets. High-throughput screening campaigns, coupled with computational modeling, will be instrumental in this discovery process.

Development of Chemical Probes for Biological Pathway Elucidation

To explore the biological functions of the identified targets and to validate their therapeutic relevance, the development of selective chemical probes is essential. Analogs of this compound can be strategically modified to create such probes. These molecular tools are designed to interact with a specific biological target, allowing for the study of its role in cellular pathways.

The synthesis of chemical probes from this scaffold would involve the introduction of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, without significantly compromising the compound's affinity and selectivity for its target. The azetidine ring or the benzoyl moiety provides potential sites for the attachment of these tags via a suitable linker. For instance, a derivative could be synthesized where the 3-amino group is acylated with a linker terminating in a fluorescent dye.

These probes can then be utilized in a variety of cell-based assays to visualize the subcellular localization of the target protein, to monitor its activity in real-time, and to identify its interaction partners. This information is invaluable for understanding the intricate biological networks in which the target is involved and for building a stronger case for its therapeutic modulation.

Strategies for Lead Optimization and Hit-to-Lead Progression

Once a promising "hit" compound with activity against a specific target is identified from a screening campaign, the process of lead optimization begins. The goal of this iterative process is to improve the compound's potency, selectivity, and pharmacokinetic properties to generate a clinical candidate. For analogs of this compound, several strategies can be employed.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the initial hit is crucial. This involves synthesizing a series of analogs with modifications at different positions of the molecule and evaluating their biological activity. For instance, the position and nature of the substituent on the benzoyl ring can be varied to explore the impact on potency and selectivity. Similarly, substitutions on the azetidine ring can be explored to fine-tune the compound's properties.

| Modification | Rationale | Potential Impact |

| Substitution on the benzoyl ring | Explore electronic and steric effects on target binding. | Increased potency and selectivity. |

| Replacement of the benzoyl group | Investigate alternative aromatic or heterocyclic systems. | Improved pharmacokinetic properties. |

| Modification of the azetidine-3-amine | Alter the basicity and hydrogen bonding capacity. | Enhanced target engagement and cell permeability. |

| Introduction of chirality | Explore stereospecific interactions with the target. | Increased potency and reduced off-target effects. |

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of new analogs. By modeling the interaction of the compounds with the target's binding site, researchers can prioritize the synthesis of molecules with a higher probability of success, thereby saving time and resources.

Exploration of Conjugation and Prodrug Strategies (non-clinical focus)

To overcome potential limitations in the physicochemical or pharmacokinetic properties of the lead compounds, conjugation and prodrug strategies can be explored in a non-clinical setting. These approaches aim to improve properties such as solubility, metabolic stability, and cell permeability.

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For this compound analogs, the 3-amino group represents a convenient handle for creating prodrugs. For example, acylation of the amine with a bioreversible moiety could mask its polarity, potentially enhancing oral absorption.

Conjugation strategies involve linking the active compound to another molecule, such as a polymer or a peptide, to modify its properties. This can be particularly useful for improving solubility or for targeting the drug to a specific tissue or cell type.

Collaborative Research Opportunities in Chemical Biology

The development of novel therapeutic agents from a starting point like this compound is a multidisciplinary endeavor that benefits greatly from collaborative research. Opportunities for collaboration between synthetic chemists, biochemists, pharmacologists, and computational scientists are numerous.

Academic and industrial partnerships can accelerate the drug discovery process by bringing together complementary expertise and resources. For instance, a synthetic chemistry group with expertise in azetidine synthesis could collaborate with a pharmaceutical company's high-throughput screening facility to rapidly assess the biological activity of a library of analogs. Similarly, collaborations with structural biologists can provide crucial insights into the binding mode of the inhibitors, guiding further optimization efforts. Such collaborative efforts are essential for translating promising laboratory findings into tangible therapeutic benefits.

常见问题

Q. What are the optimal synthetic routes for 1-(3-Fluorobenzoyl)azetidin-3-amine, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves coupling a fluorobenzoyl group to the azetidine-3-amine core. Key steps include:

- Azetidine Ring Activation : Use of activating agents (e.g., carbodiimides) to facilitate acylation of the azetidine amine .

- Halogen Substitution : Introduction of the 3-fluorobenzoyl group via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

- Critical Conditions : Temperature (0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?